molecular formula C12H20N2O2S2 B5528222 1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine

1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine

Cat. No.: B5528222
M. Wt: 288.4 g/mol
InChI Key: GBKPVDSPQAQVLJ-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-4-(2-thienylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a propylsulfonyl group and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine typically involves the reaction of piperazine with propylsulfonyl chloride and 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-50°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Propylsulfonyl)-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(Propylsulfonyl)-4-(2-thienylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(propylsulfonyl)-4-(2-thienylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thienylmethyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-4-(2-thienylmethyl)piperazine
  • 1-(Ethylsulfonyl)-4-(2-thienylmethyl)piperazine
  • 1-(Butylsulfonyl)-4-(2-thienylmethyl)piperazine

Uniqueness

1-(Propylsulfonyl)-4-(2-thienylmethyl)piperazine is unique due to the specific combination of the propylsulfonyl and thienylmethyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.

Properties

IUPAC Name

1-propylsulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-2-10-18(15,16)14-7-5-13(6-8-14)11-12-4-3-9-17-12/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPVDSPQAQVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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